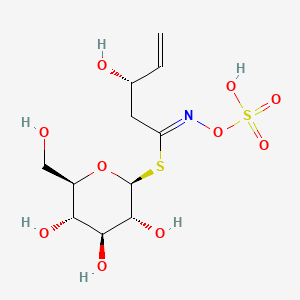
epi-Progoitrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
epi-Progoitrin is a naturally occurring glucosinolate found in various plants, particularly in the seeds of Crambe abyssinica and Brassica species . It is a stereoisomer of progoitrin, differing in the configuration at the carbon bearing the allylic hydroxy group . Glucosinolates like epiprogoitrin are known for their role in plant defense mechanisms and their potential health benefits in humans .
準備方法
Synthetic Routes and Reaction Conditions
epi-Progoitrin can be synthesized through the enzymatic hydrolysis of its precursor glucosinolate, progoitrin, using myrosinase . The reaction typically occurs under mild conditions, with the enzyme catalyzing the conversion in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of epiprogoitrin involves the extraction of glucosinolates from plant sources, followed by purification using chromatographic techniques . High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify epiprogoitrin from other glucosinolates .
化学反応の分析
Types of Reactions
epi-Progoitrin undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by myrosinase, leading to the formation of epigoitrin.
Oxidation: Can be oxidized to form sulfoxides and other oxidation products.
Reduction: Reduction reactions can convert epiprogoitrin to its corresponding thiol derivatives.
Common Reagents and Conditions
Myrosinase: Used for hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Epigoitrin: Formed from hydrolysis.
Sulfoxides: Formed from oxidation.
Thiol Derivatives: Formed from reduction.
科学的研究の応用
epi-Progoitrin has several scientific research applications:
Chemistry: Used as a model compound to study glucosinolate metabolism and enzymatic hydrolysis.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Studied for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural pesticides and plant growth regulators.
作用機序
epi-Progoitrin exerts its effects through the activation of various molecular pathways. It is hydrolyzed by myrosinase to produce epigoitrin, which can further interact with cellular targets . The hydrolysis products of epiprogoitrin are known to activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes . This mechanism is crucial for its anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
Progoitrin: The stereoisomer of epiprogoitrin.
Sinigrin: Another glucosinolate with similar biological activities.
Gluconapin: A related glucosinolate found in Brassica species.
Uniqueness
epi-Progoitrin is unique due to its specific stereochemistry, which influences its biological activity and metabolic pathways . Its distinct configuration at the allylic hydroxy group differentiates it from progoitrin and affects its interaction with enzymes and molecular targets .
特性
分子式 |
C11H19NO10S2 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1 |
InChIキー |
MYHSVHWQEVDFQT-KBHNZSCUSA-N |
異性体SMILES |
C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
正規SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
同義語 |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















